Oralith Brilliant Pink R

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

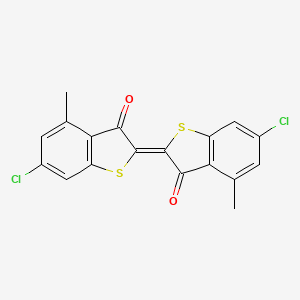

Structure

3D Structure

Properties

IUPAC Name |

(2E)-6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2O2S2/c1-7-3-9(19)5-11-13(7)15(21)17(23-11)18-16(22)14-8(2)4-10(20)6-12(14)24-18/h3-6H,1-2H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDLLTAIKYHPOD-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4C)Cl)S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C\3/C(=O)C4=C(S3)C=C(C=C4C)Cl)/S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045209 | |

| Record name | 5,5'-Dichloro-3,3'-dimethyl-thioindigo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-74-0, 52641-31-3 | |

| Record name | D & C Red No. 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D&C Red No. 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052641313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]thiophen-3(2H)-one, 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5'-Dichloro-3,3'-dimethyl-thioindigo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C RED NO. 30 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S42T2808B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Classification Within Thioindigo Dyes

Oralith Brilliant Pink R is identified by a variety of names and classification codes within the scientific and industrial communities. Its systematic IUPAC name is (2E)-6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one. evitachem.comalfa-chemistry.com The compound is cataloged under the CAS number 2379-74-0. evitachem.comscbt.comechemi.com

As a synthetic organic pigment, it belongs to the thioindigo (B1682309) class of dyes. wikipedia.org This classification is based on its core chemical structure, which is derived from thioindigo, where two sulfur atoms replace the NH groups in the parent indigo (B80030) dye molecule. wikipedia.org this compound is specifically a symmetrically substituted derivative, featuring chlorine atoms and methyl groups on its benzothiophene (B83047) backbone. Its chemical formula is C₁₈H₁₀Cl₂O₂S₂. evitachem.comscbt.com

The compound is widely known in industry by several synonyms, which reflect its use and history. These include C.I. Pigment Red 181, Vat Red 1, and D&C Red No. 30. scbt.comcymitquimica.comnih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2E)-6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one evitachem.comalfa-chemistry.com |

| CAS Number | 2379-74-0 evitachem.comscbt.comechemi.com |

| Chemical Class | Thioindigo Dye wikipedia.org |

| Molecular Formula | C₁₈H₁₀Cl₂O₂S₂ evitachem.comscbt.com |

| Molecular Weight | ~393.30 g/mol scbt.com |

| Common Synonyms | C.I. Pigment Red 181, Vat Red 1, D&C Red No. 30 scbt.comcymitquimica.comnih.gov |

Significance As a Model Compound in Scientific Investigations

The unique properties of Oralith Brilliant Pink R make it an important model compound for various scientific studies, particularly in materials science and photochemistry.

Researchers have utilized this compound in studies focused on the formation of nanoparticles. evitachem.com For instance, investigations have employed laser ablation of organic molecules like this compound (identified as BP) in water to successfully form nanoparticles of the compound. researchgate.netwakayama-u.ac.jp Such research is crucial for developing new nanomaterials and understanding their size-dependent optical properties. wakayama-u.ac.jp

Its defined structure also makes it suitable for studies on dye adsorption characteristics on various substrates. Furthermore, as a member of the thioindigo (B1682309) family, its photochemical behavior is of significant interest. Thioindigo dyes are well-known for their photochromism, which is based on a reversible cis-trans isomerization around the central carbon-carbon double bond. optica.orgosti.gov Studies on substituted thioindigos, such as 6,6'-diethoxythioindigo, provide insights into how substituents affect the photoisomerization process and the stability of the isomers on surfaces like alumina. optica.orgnih.govoptica.orgresearchgate.net These findings are fundamental to understanding the light-induced molecular switching mechanisms that are critical for developing photoresponsive materials. osti.gov

Table 2: Research Applications of this compound

| Research Area | Specific Application | Key Findings |

| Nanoparticle Formation | Used as a target molecule for laser ablation in liquid media. researchgate.netwakayama-u.ac.jp | Successful formation of this compound nanoparticles, enabling the study of their optical properties. researchgate.netwakayama-u.ac.jp |

| Dye Adsorption | Employed to analyze adsorption behavior on different substrates. | Serves as a model to understand surface interactions and dye uptake mechanisms. |

| Mechanochemistry | Acts as a model for studying coupling reactions. evitachem.com | Provides a platform to investigate the effects of mechanical force on chemical transformations. |

| Photochemistry | As a substituted thioindigo, it is a model for photoisomerization studies. optica.orgosti.gov | Research on related thioindigos shows that isomerization proceeds via a triplet state and is influenced by the environment (solution vs. adsorbed). optica.org |

Historical Context of Research and Development

Laboratory-Scale Synthesis Protocols

The laboratory synthesis of this compound, also known by its Colour Index name Pigment Red 181, is centered around the formation of the thioindigo chromophore through a condensation reaction.

Precursor Condensation under Controlled Acidic Conditions

The fundamental laboratory-scale synthesis involves the condensation of two molecules of a thionaphthenone precursor. Specifically, the synthesis of 6,6'-dichloro-4,4'-dimethylthioindigo is achieved through the oxidative coupling of 3-hydroxy-4-methyl-6-chlorothionaphthene. This reaction is typically conducted in an aqueous medium under controlled acidic or, more commonly, alkaline conditions, followed by an oxidation step.

The general reaction can be summarized as the conversion of the precursor, often referred to as a "leuco" compound in its reduced form, to the final colored pigment. The condensation is facilitated by the removal of two hydrogen atoms to form the central carbon-carbon double bond that is characteristic of the indigo and thioindigo dye structures. While acidic conditions can be employed, many patented procedures for related thioindigo dyes describe the use of alkaline solutions to deprotonate the hydroxyl group of the precursor, making it more susceptible to oxidation.

Catalyst Selection and Optimization in Laboratory Synthesis

The oxidation step in the synthesis of thioindigo dyes is crucial and often requires a catalyst to proceed efficiently at the laboratory scale. Various oxidizing agents and catalytic systems have been explored for the synthesis of thioindigo derivatives.

For the synthesis of 4,4'-dimethyl-6,6'-dichlorothioindigo, a range of oxidizing agents can be utilized. These include iron(III) salts, such as iron(III) chloride, and polysulfides. google.com Patents have described the use of disodium (B8443419) polysulfide in an alkaline solution to facilitate the oxidation. google.com Another effective class of oxidizing agents are peroxodisulfates, such as ammonium (B1175870) or alkali metal peroxodisulfates, which can yield the final product in high purity. google.com

The optimization of catalyst selection involves considering factors such as reaction rate, yield, purity of the final product, and ease of removal of catalyst residues. For instance, while iron salts are effective, the resulting iron oxides may need to be completely removed from the dyestuff to ensure the desired color and stability. google.com The use of fatty alcohol polyglycol ethers as dispersing agents during the reaction has also been reported to improve the quality of the resulting pigment. google.com

Industrial Production Strategies and Process Engineering

The industrial production of this compound follows the same fundamental chemical principles as the laboratory synthesis but is scaled up significantly, necessitating a focus on process engineering, efficiency, and cost-effectiveness.

Scalable Condensation Reaction Parameters

The transition from laboratory to industrial scale requires careful optimization of reaction parameters to ensure consistent product quality and high yields. For the production of thioindigo vat dyes, the multi-step nature of the synthesis results in a high ratio of raw materials to the final product, making process optimization critical. google.com

Key scalable parameters for the condensation and oxidation steps include:

Precursor Particle Size: The mean particle size of the 3-hydroxy-4-methyl-6-chlorothionaphthene precursor has been identified as a critical parameter. A smaller particle size, typically a D50 of at most 20 μm, is preferred to ensure a more efficient and complete reaction. google.com

Temperature Control: The oxidation reaction is often carried out at elevated temperatures, for instance, around 75°C, to increase the reaction rate. google.com

Reaction Time: The duration of the oxidation can be several hours to ensure the complete conversion of the precursor. google.com

Agitation: Proper mixing is essential to ensure homogeneity, especially in a slurry-based process, and can be achieved using equipment like an Ultra-Turrax in the initial grinding of the precursor. google.com

| Parameter | Typical Industrial Value | Reference |

| Precursor Mean Particle Size (D50) | ≤ 20 μm | google.com |

| Oxidation Temperature | 75 °C | google.com |

| Oxidation Time | 4 hours | google.com |

Advanced Purification Techniques for Industrial Production

The purity of this compound is paramount for its performance as a pigment. Industrial production incorporates advanced purification techniques to remove unreacted precursors, byproducts, and catalyst residues.

A common purification method involves treating the crude pigment with organic solvents. For example, after the initial synthesis and filtration, the wet filter cake can be treated with solvents such as isobutanol or methanol (B129727) at boiling temperatures. google.com This solvent treatment, often referred to as "finishing," helps to modify the crystal structure of the pigment, leading to improved properties like color intensity and dispersibility.

Another critical aspect of purification, particularly for applications like cosmetics, is the removal of microbiological contamination. This can be achieved by washing the pigment with highly purified water that has a low total dissolved solids content and has been sterilized, for example, by reverse osmosis or heat treatment. acs.org The washing process may involve retaining the pigment on a filter and passing large volumes of this purified water through it. acs.org

| Purification Step | Technique | Purpose | Reference |

| Post-synthesis Washing | Washing with hot water and sodium hydroxide (B78521) solution | Removal of residual reactants and byproducts | google.com |

| Solvent Treatment | Heating in isobutanol or methanol | Crystal modification and removal of organic impurities | google.com |

| Microbiological Control | Washing with sterilized, low TDS water | Reduction of microbial contamination for sensitive applications | acs.org |

Elucidation of Reaction Mechanisms and Kinetic Profiles

The reaction mechanism for the formation of thioindigo dyes, including this compound, is understood to be a condensation reaction involving an oxidative coupling of two precursor molecules. However, detailed mechanistic studies and kinetic profiles for the specific synthesis of 6,6'-dichloro-4,4'-dimethylthioindigo are not extensively detailed in publicly available literature.

The general mechanism for the synthesis of the parent compound, thioindigo, from thiosalicylic acid involves the initial formation of 3-hydroxy-1-benzothiophene-2-carboxylic acid, which then decarboxylates and oxidizes to form the thioindigo structure. The final step is the oxidative dimerization of two 3-hydroxythionaphthene molecules.

The protonation and isomerization of the central C=C bond in thioindigo dyes have been studied. It has been shown that protonation can lead to a stable cis configuration from the more stable trans configuration. ethz.ch The kinetics of this isomerization can be influenced by factors such as solvent and temperature.

Acid-Catalyzed Condensation Pathways

The primary synthetic route to this compound involves an acid-catalyzed self-condensation of two molecules of 6-chloro-4-methylbenzo[b]thiophen-3(2H)-one. This reaction is a specific type of aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction.

The mechanism proceeds as follows:

Enolization: In the presence of an acid catalyst, such as concentrated sulfuric acid, one molecule of the thioindoxyl precursor undergoes keto-enol tautomerism to form its enol isomer. The acid protonates the carbonyl oxygen, increasing the acidity of the α-carbon and facilitating the formation of the enol. google.comlibretexts.org

Nucleophilic Attack: The electron-rich enol acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second, protonated molecule of 6-chloro-4-methylbenzo[b]thiophen-3(2H)-one. oberlin.edu This step forms a new carbon-carbon single bond, creating a β-hydroxy ketone intermediate.

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule). The acidic conditions facilitate the protonation of the β-hydroxyl group, converting it into a good leaving group (H₂O). A subsequent deprotonation at the α-carbon results in the formation of a double bond, yielding the final, highly conjugated thioindigo structure. This elimination is highly favorable as it extends the conjugated system of the molecule. libretexts.org

Role of Conjugation Effects in Molecular Stabilization

The remarkable stability and characteristic pink color of this compound are direct consequences of its extensive conjugated system. wikipedia.org A conjugated system is a molecular structure containing alternating single and multiple bonds, which allows for the delocalization of π-electrons across multiple atoms. wikipedia.org

Kinetic Dependencies on Temperature and Catalyst Concentration

The rate of the acid-catalyzed condensation reaction is highly dependent on both temperature and the concentration of the acid catalyst. While specific kinetic data for this compound is proprietary, studies on analogous acid-catalyzed aldol condensations provide a clear framework for these dependencies. oberlin.edu

Kinetic Dependencies:

Catalyst Concentration: The concentration of the acid catalyst directly influences the reaction rate. A higher concentration of acid leads to a greater proportion of protonated carbonyl species, which are more electrophilic and react faster. oberlin.edu This also accelerates the enol formation and the final dehydration step.

Below is a table with representative kinetic data from a study on the acid-catalyzed aldol condensation of aliphatic aldehydes, which illustrates these principles. oberlin.edu

Interactive Table: Kinetic Data for Acid-Catalyzed Condensation

| Aldehyde | [H₂SO₄] (wt %) | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) |

|---|---|---|---|

| Propanal | 60.0 | 25 | 1.2 x 10⁻⁶ |

| Propanal | 70.0 | 25 | 1.5 x 10⁻⁵ |

| Propanal | 70.0 | 35 | 4.0 x 10⁻⁵ |

| Butanal | 60.0 | 25 | 8.1 x 10⁻⁷ |

| Butanal | 70.0 | 25 | 1.1 x 10⁻⁵ |

| Butanal | 70.0 | 35 | 3.1 x 10⁻⁵ |

This data is representative of the kinetic trends in acid-catalyzed condensation reactions.

Yield Enhancement and Process Optimization Strategies

To maximize the output and purity of this compound in industrial settings, several process optimization strategies are employed. These focus on carefully controlling reaction parameters and utilizing advanced catalyst designs.

Impact of Temperature and pH Regulation on Reaction Efficiency

The efficiency and yield of the synthesis are critically dependent on the precise regulation of temperature and pH.

Temperature Regulation: As noted in the kinetics, temperature control is a balancing act. Elevated temperatures are necessary to overcome the activation energy barriers and drive the reaction, particularly the final dehydration step. libretexts.org However, finding the optimal temperature is crucial for maximizing the yield of the desired product while minimizing the formation of impurities from side reactions.

pH Regulation: The acidity of the reaction medium is a key parameter. While strong acid catalysis is effective, the pH must be carefully controlled. If the medium is too acidic, it can promote unwanted side reactions or degradation of the starting materials or product. Conversely, if the acidity is too low, the reaction rate will be impractically slow. Some modern synthetic variations even utilize weak alkaline conditions with specific catalytic oxidants. google.com

The following table illustrates the conceptual impact of these parameters on reaction yield.

Interactive Table: Effect of Temperature and pH on Yield

| Parameter | Condition | Effect on Yield | Rationale |

|---|---|---|---|

| Temperature | Too Low | Low | Insufficient energy to overcome activation barrier; slow reaction rate. |

| Optimal | High | Sufficient energy for reaction; minimal side reactions. | |

| Too High | Low | Increased rate of side reactions and product degradation. | |

| pH | Too High (less acidic) | Low | Insufficient protonation of carbonyl; slow catalysis. |

| Optimal | High | Balances fast reaction rate with high selectivity. | |

| Too Low (very acidic) | Low | Promotes polymerization and other acid-mediated side reactions. |

Specificity Enhancement through Catalyst Design

While traditional synthesis relies on homogeneous catalysts like concentrated sulfuric acid, modern approaches focus on enhancing reaction specificity and efficiency through advanced catalyst design. libretexts.org The goal is to improve yield, reduce waste, and simplify purification.

One key strategy is the use of heterogeneous solid acid catalysts . beilstein-journals.org An example is silica (B1680970) sulfuric acid (SSA), where sulfuric acid is chemically bonded to a solid silica gel support. This approach offers several advantages over traditional liquid acids:

Enhanced Specificity: The reaction occurs on the solid surface of the catalyst, which can provide a more controlled environment, potentially reducing the formation of byproducts compared to reactions in a liquid phase.

Ease of Separation: Being a solid, the catalyst can be easily removed from the reaction mixture by simple filtration. This simplifies the product purification process, reduces waste, and eliminates the need for neutralization steps.

Recyclability: Solid catalysts can often be recovered, regenerated, and reused multiple times, making the process more cost-effective and environmentally friendly. beilstein-journals.org

Alternative catalytic systems have also been explored. A patented method describes the use of a metallic catalytic oxidant, such as plumbous oxide, in a weakly alkaline medium, which represents a significant departure from the acid-catalyzed pathway and is designed to improve purity and output rate. google.com These innovations in catalyst design are crucial for optimizing the synthesis of high-purity industrial dyes like this compound.

Spectroscopic Approaches for Structural Confirmation and Electronic Transitions

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound and understanding its interaction with light, which is the basis of its color.

UV-Visible Spectroscopy for Absorption Maxima Determination

UV-Visible spectroscopy is a key technique for characterizing the electronic transitions within the pigment's conjugated system, which are responsible for its vibrant pink color. The absorption of light in the visible region promotes electrons from a ground state to a higher energy orbital. curtin.edu.aumsu.edu For this compound, the extensive conjugation of double bonds lowers the energy gap, causing absorption in the visible spectrum. curtin.edu.au

Analysis of the compound dissolved in 1-chloronaphthalene (B1664548) consistently shows a maximum absorption wavelength (λmax) in the range of 542 to 546 nm. evitachem.com This peak absorption in the green-yellow portion of the electromagnetic spectrum results in the reflected and transmitted light being perceived as a brilliant pink. msu.edu This λmax value is a critical parameter for quality control, confirming the identity and electronic structure of the pigment. tcichemicals.comtcichemicals.com

Table 1: UV-Visible Spectroscopic Data for this compound

| Parameter | Value | Solvent | Reference(s) |

| Maximum Absorption (λmax) | 542 - 546 nm | 1-Chloronaphthalene | evitachem.comtcichemicals.comguidechem.com |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the specific functional groups present in the this compound molecule, thereby confirming its structural integrity. tcichemicals.combas.bg The technique measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the bonds within the molecule.

While a specific, detailed spectrum for this compound is not publicly available, the expected absorption bands can be predicted based on its known thioindigo structure. Key vibrational modes would include stretching from the carbonyl (C=O) groups, the aromatic carbon-carbon double bonds (C=C), the central alkene C=C bond, carbon-sulfur (C-S) bonds, carbon-chlorine (C-Cl) bonds, and carbon-hydrogen (C-H) bonds of the methyl and aromatic moieties. ukm.myaip.org The presence and position of these bands serve as a molecular "fingerprint," confirming that the synthesized product has the correct chemical structure. bas.bg

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Bond Type | Predicted Wavenumber (cm⁻¹) |

| Carbonyl | C=O stretch | ~1650 - 1690 |

| Aromatic / Alkene | C=C stretch | ~1580 - 1640 |

| Aromatic | C=C stretch | ~1450 - 1590 |

| Aromatic C-H | C-H stretch | ~3000 - 3100 |

| Aliphatic C-H (Methyl) | C-H stretch | ~2850 - 2960 |

| Thioether | C-S stretch | ~600 - 800 |

| Aryl Halide | C-Cl stretch | ~1000 - 1100 |

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating this compound from any unreacted starting materials, by-products, or other contaminants, thus ensuring the purity of the final product.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and profiling any organic impurities. curtin.edu.au This technique separates compounds based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. tandfonline.com For dye analysis, reversed-phase HPLC (RP-HPLC) is commonly used, often with a C18 stationary phase and a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile. tandfonline.com

The separated components are detected as they exit the column, typically by a UV-Vis or diode-array detector (DAD) set to monitor the pigment's λmax of ~544 nm. nih.gov This allows for the quantification of the main pigment peak relative to any impurity peaks. For this compound, HPLC is utilized to verify a purity of at least 95%. evitachem.comtcichemicals.com

Elemental Compositional Analysis for Stoichiometric Verification

Elemental analysis provides a fundamental verification of the compound's stoichiometry by determining the mass percentages of its constituent elements. This is a crucial step to confirm that the empirical formula matches the theoretical composition derived from its molecular formula, C₁₈H₁₀Cl₂O₂S₂. scbt.comguidechem.com Techniques such as X-ray fluorescence (XRF) or various combustion analysis methods are employed for this purpose. hitachi-hightech.comethz.ch This analysis also serves to detect any inorganic impurities or residual catalysts.

**Table 3: Theoretical Elemental Composition of this compound (C₁₈H₁₀Cl₂O₂S₂) **

| Element | Symbol | Atomic Mass | Moles in Formula | Mass Contribution ( g/mol ) | Percentage by Mass (%) |

| Carbon | C | 12.011 | 18 | 216.198 | 54.96 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 2.56 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 18.03 |

| Oxygen | O | 15.999 | 2 | 31.998 | 8.14 |

| Sulfur | S | 32.065 | 2 | 64.130 | 16.31 |

| Total | 393.312 | 100.00 |

LACK OF SUFFICIENT DATA PRECLUDES ARTICLE GENERATION

Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available data to generate a detailed article on the chemical reactivity and degradation pathways of "this compound" (Vat Red 1) as per the requested outline.

"this compound" has been identified as the chemical compound Vat Red 1, a thioindigo pigment with the CAS number 2379-74-0 and the chemical formula C18H10Cl2O2S2. While general information regarding its identity, properties, and applications is available, specific experimental data on its oxidative, reductive, and substitution reactions is not present in the accessible literature.

The conducted searches for the chemical reactivity of Vat Red 1 and the broader class of thioindigo pigments did not yield the detailed research findings necessary to populate the specified subsections of the article. Information regarding specific oxidizing and reducing agents, reaction conditions, and the structural characterization of resulting degradation products is not available. Similarly, mechanistic studies on the substitution reactions of this particular compound could not be located.

General information indicates that, as a vat dye, Vat Red 1 is solubilized through reduction for dyeing processes and is incompatible with strong oxidizing and reducing agents. However, this does not provide the specific scientific detail required for an in-depth analysis of its degradation pathways.

Without access to dedicated scientific studies on the chemical reactivity of this compound (Vat Red 1), it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline. Generating content for the requested sections on oxidation, reduction, and substitution reactions would require speculation and could not be supported by factual, research-based evidence.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of the necessary scientific data in the public domain.

Chemical Reactivity and Degradation Pathways

Substitution Reactions and Mechanistic Studies

Halogen Exchange Reactions and Reagent Specificity

The two chlorine atoms attached to the aromatic rings of Oralith Brilliant Pink R are potential sites for halogen exchange reactions. These reactions involve the substitution of a halogen atom in a molecule with another halogen atom. The feasibility and rate of such reactions on an aryl halide like this compound are dependent on the nature of the reagent and the reaction conditions.

Halogen exchange reactions on aryl halides can be facilitated by various reagents, often requiring a catalyst. The specificity of the reagent determines which halogen can be introduced.

Table 1: Reagents for Halogen Exchange on Aryl Chlorides

| Reagent System | Exchanged Halogen | Typical Conditions |

|---|---|---|

| NaI / CuI | Iodine | High temperature, polar aprotic solvent |

| KBr / NiBr₂ | Bromine | High temperature, polar aprotic solvent |

This table presents generalized information on halogen exchange reactions for aryl chlorides and is not based on specific experimental data for this compound.

For this compound, a nucleophilic aromatic substitution mechanism would likely be involved in a halogen exchange reaction. The electron-withdrawing nature of the thioindigo (B1682309) core can facilitate nucleophilic attack on the carbon atom bonded to the chlorine. However, the reactivity is also influenced by the electron-donating methyl groups on the aromatic rings. The choice of reagent is crucial; for instance, to replace the chlorine atoms with iodine, a source of iodide ions, such as sodium iodide, would be used, often in the presence of a copper(I) catalyst to activate the aryl chloride.

Photochemical Degradation Dynamics

The photochemical degradation of thioindigo dyes like this compound is a complex process initiated by the absorption of light. The primary photochemical event is often a reversible cis-trans isomerization around the central double bond, which can be followed by slower, irreversible degradation pathways.

Differentiation of Photodegradation from Thermal Effects

Distinguishing between photochemical and thermal degradation is crucial for understanding the stability of a dye. Photochemical degradation is initiated by the absorption of photons, leading to excited electronic states that can undergo chemical reactions. Thermal degradation, on the other hand, is caused by the input of heat energy, which can lead to the breaking of chemical bonds.

For thioindigo dyes, the initial cis-trans isomerization is a distinctly photochemical process. The trans isomer is generally more thermodynamically stable, and light absorption provides the energy to overcome the activation barrier to form the cis isomer. This process is often reversible upon exposure to a different wavelength of light or through thermal relaxation.

Irreversible degradation can also be initiated by light. This can involve processes such as dehalogenation (the removal of a halogen atom) or oxidation of the thioindigo core. These photochemical degradation pathways are distinct from thermal degradation, which would typically involve non-specific bond cleavage at elevated temperatures, potentially leading to a different set of degradation products. Studies on related bromoindigo dyes have shown that debromination can occur upon exposure to heat, indicating that thermal pathways for dehalogenation are also possible.

Influence of Environmental Factors on Degradation Pathways

The photochemical degradation of this compound is significantly influenced by its immediate environment. Factors such as the solvent, pH, and the presence of other chemical species can alter the degradation rate and pathways.

Table 2: Influence of Environmental Factors on Thioindigo Dye Degradation

| Environmental Factor | Potential Influence on Degradation |

|---|---|

| Solvent Polarity | Can affect the stability of excited states and intermediates, influencing the rate of isomerization and degradation. |

| pH | Can alter the electronic properties of the dye and the surrounding medium, potentially catalyzing hydrolysis or other degradation reactions. |

| Presence of Oxygen | Can lead to photo-oxidative degradation pathways, where the excited dye molecule reacts with oxygen to form reactive oxygen species that attack the dye structure. |

| Presence of Sensitizers | Molecules that can absorb light and transfer the energy to the dye can initiate or accelerate photochemical reactions. |

This table outlines general principles of how environmental factors can affect the degradation of thioindigo dyes, based on established photochemical principles.

For instance, in the presence of oxygen, photo-oxidation can become a significant degradation pathway. The excited dye molecule can transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive species that can attack the electron-rich aromatic rings and the sulfur atoms of the thioindigo core. The pH of the medium can also play a critical role. While this compound itself does not have readily ionizable groups, extreme pH conditions can affect the stability of intermediates in the degradation process.

Material Science Applications and Engineering Perspectives

Nanoparticle Synthesis and Morphological Control

Comprehensive searches of scientific databases and scholarly articles have yielded no information on the synthesis of “Oralith Brilliant Pink R” nanoparticles. Consequently, there is no available data on the specific methodologies, such as laser ablation, or the influence of process parameters on the resulting nanoparticle characteristics.

Laser Ablation Methodologies in Liquid Media

There is no documented research on the use of laser ablation in liquid media for the synthesis of “this compound” nanoparticles.

Influence of Laser Parameters on Nanoparticle Size and Crystalline Phase

Due to the lack of research in this area, there is no information available regarding the influence of laser parameters—such as wavelength, fluence, and pulse duration—on the size and crystalline phase of “this compound” nanoparticles.

Photo-Thermal Mechanisms of Nanoparticle Formation

The photo-thermal mechanisms involved in the formation of nanoparticles of this specific compound have not been investigated or reported in scientific literature.

Optical Properties of Colloidal Nanoparticle Solutions and Size Correlation

There is no available data on the optical properties of colloidal solutions of “this compound” nanoparticles, nor any established correlation between nanoparticle size and their optical characteristics.

Electrophoretic Deposition for Nanoparticle Film Fabrication

The use of electrophoretic deposition for the fabrication of films from “this compound” nanoparticles has not been described in any available research.

Application in Mechanochemistry Studies

No studies have been published that explore the application of “this compound” in the field of mechanochemistry.

Adsorption Characteristics on Diverse Substrates

The application of "this compound," also known by its Colour Index name Vat Red 1, in various industries necessitates an understanding of its interaction with different materials. scbt.comtcichemicals.com A key aspect of this interaction is its adsorption onto various substrates, a process that is critical in applications ranging from dyeing textiles to environmental remediation.

Investigation of Dye Adsorption Mechanisms and Parameters

The adsorption of Vat Red 1 onto different surfaces is influenced by a complex interplay of mechanisms and environmental parameters. Research into these factors provides valuable insights into optimizing processes where this dye is used and for developing effective methods for its removal from wastewater.

Studies have shown that the adsorption process for Vat Red 1 can be described by various models, indicating the nature of the interaction between the dye and the adsorbent material. For instance, the adsorption of Vat Red 1 onto alkali-activated scallop shells was best described by the non-linear pseudo-first-order kinetic model. upgris.ac.id The equilibrium data for this system fit well with the linear Freundlich isotherm model, which suggests a heterogeneous adsorption process. upgris.ac.id This indicates that the surface of the adsorbent has a variety of active sites with different binding energies. upgris.ac.id

Similarly, a study on the adsorption of Vat Red 1 onto sawdust from different wood species, such as Tectona grandis, Ceiba pentandra, and Terminalia superba, also found that the Freundlich model provided a better fit for the experimental data. researchgate.net This conformity to the Freundlich isotherm is attributed to the heterogeneous surface energies and the exponential distribution of active sites characteristic of cellulosic materials like wood sawdust. researchgate.net The adsorption process in these cases is thought to involve physisorption, where the dye molecules are held to the adsorbent surface by weak intermolecular forces. journalcps.com However, some studies also suggest that chemisorption, which involves the formation of chemical bonds, may also play a role, particularly at different temperatures. journalcps.com

The efficiency of Vat Red 1 adsorption is significantly affected by several operational parameters:

pH: The pH of the solution can influence the surface charge of the adsorbent and the ionization of the dye molecule, thereby affecting the electrostatic interactions between them. Studies on various textile dyes have shown that pH is a critical factor in the adsorption process. researchgate.net

Initial Dye Concentration: The initial concentration of the dye solution provides the driving force for the adsorption process. An increase in the initial concentration generally leads to an increase in the amount of dye adsorbed until the active sites on the adsorbent are saturated. upgris.ac.idresearchgate.net

Adsorbent Mass: The amount of adsorbent used is another crucial parameter. A higher mass of adsorbent provides more surface area and active sites for dye adsorption, leading to a higher percentage of dye removal. upgris.ac.id

Contact Time: The adsorption of dye molecules onto the adsorbent surface is a time-dependent process. The rate of adsorption is initially rapid as the dye molecules quickly occupy the readily available active sites. It then slows down as the remaining sites become more difficult to access. upgris.ac.id

Below are interactive data tables summarizing research findings on the adsorption of Vat Red 1.

| Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Adsorption Capacity (qe, mg/g) | Reference |

|---|---|---|---|---|

| Alkali-Activated Scallop Shells | Non-linear pseudo-first-order | Linear Freundlich | 0.98982 | upgris.ac.id |

| Wood Sawdust (Tectona grandis, Ceiba pentandra, Terminalia superba) | Not Specified | Freundlich | 5.2415 | researchgate.net |

| Initial Concentration (Co, mg/L) | Equilibrium Concentration (Ce, mg/L) | Adsorption Capacity (Qe, mg/g) | Reference |

|---|---|---|---|

| 44.55 | 22.31 | 0.499 | researchgate.net |

| 184.95 | 90.87 | 1.8815 | researchgate.net |

| 362.60 | 136.90 | 5.2415 | researchgate.net |

Environmental Dynamics and Remediation Technologies

Environmental Persistence and Bioaccumulation Assessment

The environmental fate of Oralith Brilliant Pink R is largely dictated by its chemical structure and properties. As a vat dye, it is characteristically insoluble in water, a factor that significantly influences its persistence and distribution in environmental compartments. worlddyevariety.comsdinternational.com

Persistence Modeling in Aquatic, Soil, and Sediment Compartments

Specific persistence modeling data for this compound in aquatic, soil, and sediment systems are not extensively available in peer-reviewed literature. However, based on the properties of the thioindigoid dye class, a general assessment can be inferred. Due to its low water solubility, this compound is expected to partition readily from the aqueous phase to solid matrices.

Aquatic Systems: In water, the dye is likely to exist as suspended particles rather than in a dissolved state. This particulate matter can be transported over distances but will eventually settle.

Soil and Sediment: Once introduced into terrestrial or aquatic systems, the dye is expected to strongly adsorb to soil organic matter and sediment due to its hydrophobicity. This binding reduces its mobility and bioavailability but contributes to its long-term persistence in these compartments. Over time, it becomes part of the solid matrix of soil and sediment layers.

Without specific experimental data, quantitative predictions remain speculative. The table below outlines the conceptual parameters used in environmental persistence modeling for compounds of this type.

Table 1: Conceptual Parameters for Environmental Persistence Modeling

| Parameter | Description | Expected Behavior for this compound |

|---|---|---|

| Water Solubility | The maximum amount of a substance that can dissolve in water. | Very low, leading to partitioning into solid phases. |

| Soil Adsorption Coefficient (Koc) | Measures the tendency of a chemical to bind to soil organic carbon. | Expected to be high, indicating strong binding and low mobility in soil. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Expected to be very low, making volatilization from water or soil negligible. |

| Hydrolysis Rate | The rate at which the compound reacts with water. | Thioindigoid structure is generally stable; slow hydrolysis is expected. |

| Photolysis Rate | The rate of degradation due to light. | Aromatic dyes can undergo photolysis, but rates depend on environmental conditions. |

Biodegradation Pathway Analysis and Half-Life Predictions

Detailed biodegradation pathway analyses and half-life predictions for this compound are currently scarce. Synthetic dyes, particularly those with complex aromatic structures like thioindigo (B1682309), are generally recalcitrant to microbial degradation. nih.gov Their complex structure and low solubility limit their uptake and metabolism by microorganisms.

Biodegradation of dyes often occurs under specific environmental conditions and may require specialized microbial consortia. For some complex dyes, initial breakdown occurs via reductive cleavage of bonds under anaerobic conditions, followed by aerobic degradation of the resulting aromatic amines. nih.govmicrobiologyjournal.orgnih.gov However, the thioindigo structure lacks the azo bonds typical in many other dyes, suggesting a different, likely more complex, degradation pathway would be necessary.

Given the stability of its chemical structure, the environmental half-life of this compound in soil and sediment is predicted to be long, potentially spanning years. This persistence can lead to accumulation in the environment, posing long-term ecological risks.

Advanced Remediation Strategies for Dye Effluents

The removal of persistent synthetic dyes from industrial wastewater is a significant environmental challenge. researchgate.net Adsorption has emerged as a highly efficient and cost-effective method for dye removal. nih.gov Among advanced adsorbent materials, Metal-Organic Frameworks (MOFs) have shown exceptional promise due to their unique structural characteristics. rsc.orgnih.gov

Efficacy of Metal-Organic Frameworks (MOFs) in Dye Removal

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their high specific surface area, tunable pore sizes, and versatile functionality make them excellent candidates for adsorbing dye molecules from aqueous solutions. nih.gov While specific studies on the removal of this compound using MOFs are limited, extensive research on other industrial dyes demonstrates their high efficacy. The performance of various MOFs in removing representative anionic and cationic dyes is summarized below, illustrating their potential applicability.

Table 2: Efficacy of Various MOFs in the Removal of Representative Dyes

| MOF Adsorbent | Representative Dye | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Ni/Fe-MOF | Congo Red | 560 | pjoes.com |

| Co/Fe-MOF | Congo Red | 530 | pjoes.com |

| Fe-BTC | Malachite Green | 177 | mdpi.com |

| Fe-BTC | Alizarin Red S | 80 | mdpi.com |

This data highlights the significant capacity of MOFs to sequester dye molecules from water, often surpassing traditional adsorbents like activated carbon. The efficiency of a given MOF is dependent on factors such as solution pH, initial dye concentration, and temperature. nih.govnih.gov

Adsorption Mechanisms in MOF Systems (e.g., π–π Interactions, Electrostatic Interactions)

The high adsorption capacity of MOFs for dyes is attributed to a combination of physical and chemical interactions between the dye molecule and the MOF structure. The primary mechanisms include:

Electrostatic Interactions: The surface charge of a MOF can be tuned and often depends on the pH of the solution. nih.gov This allows for strong electrostatic attraction between a charged MOF surface and oppositely charged dye molecules. For anionic dyes, adsorption is typically favored at lower pH values where the MOF surface is protonated and positively charged, while cationic dyes are better adsorbed at higher pH where the surface is deprotonated and negative. nih.gov

π–π Interactions: Many dyes, including this compound, possess aromatic rings in their structure. The organic linkers used to build MOFs are also typically aromatic. This allows for strong π–π stacking interactions between the electron-rich aromatic systems of the dye and the MOF framework, which is a crucial mechanism for the adsorption of organic pollutants.

Hydrogen Bonding: Functional groups on the MOF's surface or within its pores can form hydrogen bonds with compatible groups (e.g., hydroxyl, amine groups) on the dye molecule, further enhancing adsorption.

Pore Filling: The high porosity and large internal surface area of MOFs mean that a significant amount of dye can be physically trapped within the pore network. The compatibility between the pore size of the MOF and the molecular dimensions of the dye is a key factor in this mechanism. nih.gov

For a molecule like this compound, its multiple aromatic rings suggest that π–π interactions would be a dominant mechanism for its adsorption onto a suitable MOF. The carbonyl groups could also participate in hydrogen bonding, further strengthening the interaction.

Comparative Chemical Analysis and Structure Property Relationships

Comparison with Structural Analogues within the Thioindigo (B1682309) Class

The thioindigo class of pigments is built upon the thioindigo core, a molecule analogous to indigo (B80030) where the nitrogen atoms are replaced by sulfur. wikipedia.orgacs.org The properties of these pigments, such as color, lightfastness, and solvent resistance, are significantly influenced by the type and position of substituents on the benzene (B151609) rings of the core structure. scribd.com

Oralith Brilliant Pink R (Pigment Red 181) is a symmetrically substituted derivative, featuring both chloro and methyl groups at the 6,6' and 4,4' positions, respectively. A comparison with the unsubstituted parent molecule, Thioindigo (Vat Red 41), and another commercially important analogue, Pigment Red 88 (4,4',7,7'-tetrachlorothioindigo), reveals key structure-property relationships. wikipedia.orgscribd.com

Interactive Table 7.1.1: Comparison of Thioindigo Structural Analogues

| Feature | Thioindigo (Parent Molecule) | This compound (PR 181) | Pigment Red 88 |

| IUPAC Name | (2E)-[2,2'-Bi-1-benzothiophenylidene]-3,3'-dione | (2E)-6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one | 4,4',7,7'-Tetrachlorothioindigo |

| Chemical Formula | C₁₆H₈O₂S₂ wikipedia.org | C₁₈H₁₀Cl₂O₂S₂ | C₁₆H₄Cl₄O₂S₂ |

| Substituents | None | 6,6'-dichloro, 4,4'-dimethyl | 4,4',7,7'-tetrachloro |

| General Color | Red-Violet | Brilliant Pink | Red-Violet scribd.com |

| Key Properties | Core structure for a class of dyes. wikipedia.org | Excellent colorfastness and stability. chemimpex.com | High lightfastness and weather resistance, used in industrial coatings. scribd.com |

Comparative Analysis with Related Organic Pigments (e.g., Quinacridones, Metallophthalocyanines)

To contextualize the properties of this compound, it is useful to compare the thioindigo class with two other major classes of high-performance organic pigments: quinacridones and metallophthalocyanines. researchgate.net These three classes represent different fundamental chemical structures, which in turn dictate their physical and chemical properties.

Thioindigos , as discussed, are based on a sulfur-containing heterocyclic system. Their properties are primarily governed by the trans-planar structure of the core and the influence of substituents. Intermolecular forces are dominated by van der Waals interactions. acs.org

Quinacridones possess a pentacyclic aromatic core containing nitrogen atoms, characterized by a linear trans-arrangement. wikipedia.org A defining feature of this class is the presence of N-H and C=O groups that facilitate strong intermolecular hydrogen bonding. This extensive hydrogen bond network is responsible for their exceptional thermal stability, chemical resistance, and low solubility, which are hallmarks of high-performance pigments. wikipedia.org

Metallophthalocyanines are coordination complexes. They consist of a large, planar, aromatic macrocycle of isoindole units linked by nitrogen atoms, which chelates a central metal ion. cyberleninka.ru Their remarkable thermal and chemical stability is derived from the robustness of this macrocyclic structure. mdpi.com The color and electronic properties are heavily influenced by the central metal ion (e.g., copper, iron, cobalt) and can be further tuned by peripheral substituents on the macrocycle. mdpi.com

While all three classes are valued for their stability and color intensity, the underlying structural differences lead to distinct characteristics. researchgate.net Quinacridones are famed for their magenta and red shades, while copper phthalocyanines are the industry standard for brilliant blues and greens. jacksonsart.com Thioindigos offer a range of colors including pinks, reds, and violets. scribd.com

Interactive Table 7.2.1: Structural and Property Comparison of Pigment Classes

| Feature | Thioindigo Class (e.g., this compound) | Quinacridone (B94251) Class (e.g., Pigment Violet 19) | Metallophthalocyanine Class (e.g., Copper Phthalocyanine (B1677752) Blue) |

| Core Structure | Fused sulfur-containing heterocycles. | Linear pentacyclic (5-ring) nitrogen-containing aromatic system. wikipedia.org | Large tetraazatetrabenzoporphyrin macrocycle with a central metal ion. |

| Key Heteroatoms | Sulfur, Oxygen | Nitrogen, Oxygen | Nitrogen, coordinated Metal |

| Dominant Intermolecular Force | Van der Waals Interactions | Hydrogen Bonding (N-H···O=C) | π-π Stacking |

| Primary Source of Stability | Molecular symmetry and efficient crystal packing. | Extensive intermolecular hydrogen bond network. | Highly stable aromatic macrocycle. mdpi.com |

| Typical Color Range | Pinks, Reds, Violets scribd.com | Oranges, Reds, Magentas, Violets jacksonsart.com | Blues, Greens |

Redox Behavior and Electronic Structure Correlates

The color and electrochemical properties of organic pigments are a direct consequence of their electronic structure, specifically the arrangement of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov The energy difference between these orbitals (the HOMO-LUMO gap) determines the wavelength of light absorbed, thus defining the pigment's color. nih.gov

In all three pigment classes, an extensive system of conjugated double bonds (π-system) allows for the delocalization of electrons, which lowers the HOMO-LUMO gap into the visible energy range. However, the specific nature of each chemical structure creates distinct electronic and redox characteristics.

Thioindigos : The sulfur atoms, with their available lone-pair electrons, and the carbonyl (C=O) groups are integral parts of the chromophore. The electronic properties and the HOMO-LUMO gap can be tuned by substituents on the aromatic rings. nih.gov Theoretical studies on related structures show that electron-donating groups tend to raise the HOMO level, while the LUMO remains relatively constant, thereby narrowing the energy gap. nih.gov The carbonyl groups are also sites of electronic interaction, capable of acting as electron donors toward Lewis acid sites. researchgate.net

Quinacridones : The electronic structure is defined by the large, planar, nitrogen-containing aromatic system. The nitrogen and oxygen heteroatoms significantly influence electron distribution. Quinacridones are electrochemically active; for instance, N,N'-dioctyl quinacridone exhibits reversible one-electron oxidation waves at +0.68 V and +1.15 V, and two reversible reduction processes at -1.82 V and -2.18 V (vs. Fc+/Fc). rsc.org This redox activity has been harnessed for applications such as the electrochemical capture and release of CO₂. nih.gov

Metallophthalocyanines : This class exhibits the most complex and versatile redox chemistry. The behavior is dominated by both the π-system of the macrocycle and the d-orbitals of the central metal ion. mdpi.com The phthalocyanine ring can be both oxidized and reduced in multiple single-electron steps. mdpi.com The redox potentials are highly sensitive to the identity of the central metal and the presence of any axially coordinated ligands. cdnsciencepub.comcdnsciencepub.com This tunability makes metallophthalocyanines not only excellent pigments but also effective catalysts for a variety of redox reactions. mdpi.comescholarship.org

Mechanistic Biological Interactions in Research Contexts

Applications in Histological and Cellular Staining Protocols

Oralith Brilliant Pink R has been identified as a stain with applications in histology. scribd.comkvmwai.edu.in Its vibrant and stable color makes it a candidate for providing contrast to cellular and tissue structures for microscopic examination.

As a pigment, this compound imparts a bright pink to red hue, which can be utilized to differentiate various components of biological samples. worlddyevariety.comchinainterdyes.com While detailed protocols for its specific use as a primary histological stain are not extensively documented in the scientific literature, its principle of action would be based on its affinity for and accumulation in certain cellular or extracellular matrix components. This differential staining would create a visible contrast, allowing for the morphological analysis of tissues and cells. The effectiveness of a stain is contingent on its ability to selectively bind to target structures, and the thioindigo (B1682309) backbone of this compound provides a basis for such interactions.

In the context of allergic reactions to tattoos containing Pigment Red 181, histological examination of skin biopsies has been performed using standard hematoxylin (B73222) and eosin (B541160) staining to observe the inflammatory response. clinmedjournals.orgresearchgate.net In these instances, the pigment itself is the subject of the histological investigation rather than the primary stain used for visualization.

In Vitro Investigations of Potential Biological Activities

Preliminary research has begun to explore the potential for this compound and its chemical analogs to exhibit biological activities in vitro. These investigations are crucial for identifying potential therapeutic applications of this class of compounds.

There is limited but indicative evidence to suggest that Vat Red 1 may possess antibacterial properties. A document from the FDA mentions that Vat Red 1 has bactericidal activity against many Gram-positive and Gram-negative microorganisms. However, detailed studies elucidating the mechanism of action or the spectrum of susceptible bacteria are not extensively published.

With regard to anti-inflammatory properties, there is a notable lack of specific research on this compound. While some cosmetic and dermatological formulations containing Pigment Red 181 may include anti-inflammatory agents, this is not indicative of the pigment itself having such properties. google.comscience.gov Further research is required to determine if this compound or its derivatives have any intrinsic anti-inflammatory effects.

While direct studies on the antineoplastic activities of this compound are not prominent, research into its chemical class, the thioindigo derivatives, has shown promise in the field of cancer research. Thioindigo and its analogs are being investigated for their potential as anticancer agents. uc.ptresearchgate.net The core structure of these molecules can be modified to create derivatives with specific biological targets.

Research into thioindigo derivatives has focused on their ability to act as photoswitches, which could have applications in photodynamic therapy for cancer. uu.nl Furthermore, the rigid, planar structure of the thioindigo core is a feature found in many compounds that interact with DNA and cellular signaling pathways, making it a scaffold of interest for the design of new therapeutic agents. Studies on various thioindigo derivatives have explored their synthesis and biological activities, indicating a potential for this class of compounds in the development of novel antineoplastic drugs.

Table 1: Investigated Biological Activities of this compound and its Chemical Class

| Biological Activity | Compound/Class | Research Findings |

| Antibacterial | Vat Red 1 | Mention of bactericidal activity against Gram-positive and Gram-negative microorganisms. |

| Anti-inflammatory | This compound | No specific research found on intrinsic anti-inflammatory properties. |

| Antineoplastic | Thioindigo Derivatives | Investigated as potential anticancer agents and as a scaffold for designing new therapeutics. |

Future Research Directions and Methodological Advances

Application of Design of Experiments (DoE) for Synthesis Optimization

The synthesis of complex organic molecules like Oralith Brilliant Pink R involves multiple variables that can significantly impact the final yield and purity. Design of Experiments (DoE) is a powerful statistical methodology that allows for the systematic and efficient optimization of chemical reactions by varying multiple factors simultaneously. nih.govmt.comrsc.org This approach is a significant improvement over the traditional one-variable-at-a-time (OVAT) method. nih.gov

In the initial stages of synthesis optimization, it is essential to identify which of the many potential reaction parameters have the most significant impact on the outcome. The Plackett-Burman design (PBD) is an efficient screening method used to identify the most important factors from a large number of variables with a minimal number of experimental runs. reliasoft.com6sigma.usnih.govwikipedia.orgscielo.org.mx This two-level fractional factorial design is ideal for screening main effects when interactions between factors are considered negligible. reliasoft.comwikipedia.orgscielo.org.mx

For the synthesis of this compound, which involves precursors like 4-methyl-6-chlorobenzo[b]thiophene-3, a PBD could be employed to screen variables such as reaction temperature, catalyst concentration, reaction time, solvent composition, and precursor ratios. nih.gov By identifying the critical parameters, subsequent optimization efforts can be more focused and efficient.

Table 1: Hypothetical Plackett-Burman Design for Screening Synthesis Parameters of this compound

| Factor | Name | Low Level (-1) | High Level (+1) |

| A | Temperature (°C) | 60 | 80 |

| B | Catalyst Concentration (mol%) | 0.5 | 1.5 |

| C | Reaction Time (hours) | 2 | 6 |

| D | Solvent Ratio (Toluene:DMF) | 9:1 | 7:3 |

| E | Precursor 1 Concentration (M) | 0.1 | 0.3 |

| F | Precursor 2 Concentration (M) | 0.1 | 0.3 |

| G | Stirring Speed (rpm) | 200 | 400 |

Once the most influential factors have been identified through a screening design like PBD, the next step is to determine the optimal levels of these variables to maximize the response (e.g., yield or purity). Central Composite Design (CCD) is a widely used response surface methodology (RSM) for this purpose. mdpi.comcore.ac.ukyoutube.comresearchgate.net CCD is efficient for modeling non-linear responses and can help in understanding the interactions between variables. mdpi.com

A CCD would involve a set of experiments designed to explore the relationship between the key variables and the reaction yield. The data obtained can be used to generate a mathematical model that predicts the yield for any given combination of the significant variables. This model can then be visualized as a 3D response surface plot, which helps in identifying the optimal reaction conditions.

Table 2: Hypothetical Central Composite Design Variables for this compound Synthesis Optimization

| Variable | Coded Levels | -α (-1.68) | -1 | 0 | +1 | +α (+1.68) |

| Temperature (°C) | X1 | 63.2 | 70 | 80 | 90 | 96.8 |

| Catalyst Conc. (mol%) | X2 | 0.66 | 1.0 | 1.5 | 2.0 | 2.34 |

| Reaction Time (h) | X3 | 2.32 | 4 | 6.5 | 9 | 10.68 |

Development of Novel Analytical Techniques for In-Situ Monitoring

The development of analytical techniques for real-time, in-situ monitoring of chemical reactions provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. spectroscopyonline.com For the synthesis of this compound, such techniques could lead to improved process control and optimization.

Advances in spectroscopic methods are particularly promising. mdpi.com Techniques like in-situ UV-visible spectrophotometry, Raman spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the progress of dye formation directly in the reaction vessel. chemistryforsustainability.orgnih.govresearchgate.netnih.gov For instance, UV-Vis spectroscopy can track the concentration of the colored product as it forms, providing real-time kinetic data. nih.govnih.govrsc.org Raman and FTIR spectroscopy can provide structural information about the reactants, intermediates, and products throughout the synthesis. mdpi.comresearchgate.net

Mass spectrometry-based approaches, such as those using membrane introduction mass spectrometry (MIMS), also offer powerful capabilities for the direct measurement of neutral organic analytes in complex reaction mixtures, providing real-time feedback for optimization. acs.org These techniques can be instrumental in understanding the reaction mechanism and identifying potential side products.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering

The unique properties of this compound and other thioindigo (B1682309) dyes present opportunities for interdisciplinary research that spans chemistry, materials science, and environmental engineering.

In materials science, there is growing interest in incorporating organic dyes into advanced materials for various applications. utexas.edu For example, the photophysical properties of this compound could be harnessed in the development of novel sensors, organic semiconductors, or materials for light-harvesting applications. ucsb.edu Research in this area would involve understanding the dye-structure-property relationships and how the dye interacts with different polymeric or inorganic matrices. ncsu.edu

From an environmental engineering perspective, the stability of dyes like this compound is a double-edged sword. While desirable for its applications, it also poses challenges for wastewater treatment. Interdisciplinary research could focus on developing advanced oxidation processes (AOPs) for the efficient degradation of such dyes in industrial effluents. rroij.com Furthermore, there is potential for using dye-functionalized materials, such as metal-organic frameworks (MOFs) or nanoparticle composites, as photocatalysts for the degradation of other organic pollutants. nih.govrsc.orgmdpi.com The synergy between chemists synthesizing novel dye derivatives, materials scientists incorporating them into functional materials, and environmental engineers applying these materials for remediation represents a promising frontier for future research. yale.edu

Q & A

Q. How can this compound’s photothermal conversion efficiency be enhanced for biomedical applications?

- Methodological Answer :

- Surface Functionalization : Attach plasmonic nanoparticles (e.g., Au nanoshells) to amplify near-infrared absorption.

- Doping Strategies : Introduce metal ions (e.g., Fe³⁺) to modify electronic states and reduce non-radiative decay.

- In Vitro Testing : Use calorimetry to measure temperature rise under controlled irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.